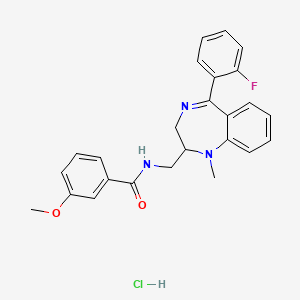![molecular formula C17H18BrNO B12714166 1-(4'-Bromo[1,1'-biphenyl]-4-YL)-3-(dimethylamino)propan-1-one CAS No. 94113-56-1](/img/structure/B12714166.png)
1-(4'-Bromo[1,1'-biphenyl]-4-YL)-3-(dimethylamino)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4’-Bromo[1,1’-biphenyl]-4-YL)-3-(dimethylamino)propan-1-one is a chemical compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes followed by purification steps to isolate the final product. The use of advanced equipment and techniques ensures the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4’-Bromo[1,1’-biphenyl]-4-YL)-3-(dimethylamino)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the compound’s structure, leading to new derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups, leading to a variety of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while substitution reactions can produce a wide range of derivatives .
Applications De Recherche Scientifique
1-(4’-Bromo[1,1’-biphenyl]-4-YL)-3-(dimethylamino)propan-1-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create new compounds.
Biology: The compound’s reactivity makes it useful in studying biological processes and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development.
Industry: It is used in the production of various materials and chemicals.
Mécanisme D'action
The mechanism of action of 1-(4’-Bromo[1,1’-biphenyl]-4-YL)-3-(dimethylamino)propan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and dimethylamino group play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-(4-dimethylaminophenyl)ethanone: This compound shares a similar structure but differs in its specific functional groups and reactivity.
4-(Dimethylamino)phenacyl bromide: Another related compound with distinct properties and applications.
Uniqueness
1-(4’-Bromo[1,1’-biphenyl]-4-YL)-3-(dimethylamino)propan-1-one is unique due to its specific combination of a bromine atom and a dimethylamino group attached to a biphenyl structure.
Propriétés
Numéro CAS |
94113-56-1 |
|---|---|
Formule moléculaire |
C17H18BrNO |
Poids moléculaire |
332.2 g/mol |
Nom IUPAC |
1-[4-(4-bromophenyl)phenyl]-3-(dimethylamino)propan-1-one |
InChI |
InChI=1S/C17H18BrNO/c1-19(2)12-11-17(20)15-5-3-13(4-6-15)14-7-9-16(18)10-8-14/h3-10H,11-12H2,1-2H3 |
Clé InChI |
ZGBXKCDIXNVJQB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


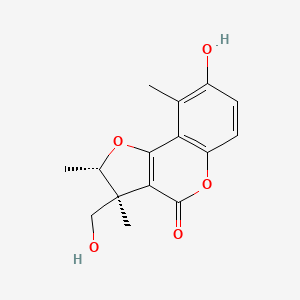


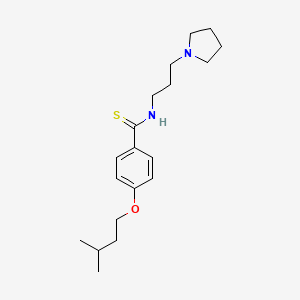
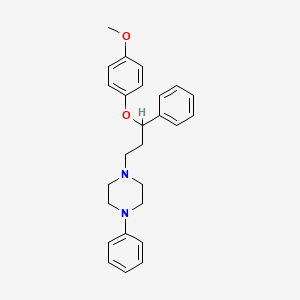


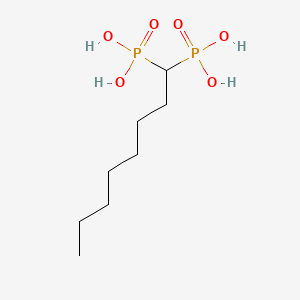
![2-[[4-[3-(2-Amino-4-hydroxy-6-methyl-1,4-dihydropyrimidin-5-yl)propylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12714127.png)




